Technical Guide: Epicatechin-5-Sulfate Metabolic Pathway in Humans
Technical Guide: Epicatechin-5-Sulfate Metabolic Pathway in Humans
This guide details the metabolic pathway, pharmacokinetics, and synthesis of Epicatechin-5-sulfate (E5S) , a specific Phase II conjugate of the dietary flavan-3-ol (-)-epicatechin.
Executive Summary
Epicatechin-5-sulfate (E5S) represents a specific, structurally distinct Phase II metabolite of (-)-epicatechin (EC). While the 3'-sulfate is often the dominant circulating isoform in humans, the 5-sulfate (and its methylated analogue, 3'-O-methyl-epicatechin-5-sulfate) constitutes a significant fraction of the "structurally related epicatechin metabolites" (SREMs) pool.[1]
The formation of E5S is governed by the regioselectivity of cytosolic sulfotransferases (SULTs), primarily SULT1A1 and SULT1A3 . Unlike the aglycone, E5S is a charged, hydrophilic organic anion that requires specific transporters (OATs, MRPs) for cellular efflux and renal clearance. Current pharmacological consensus suggests E5S functions primarily as a circulating reservoir , potentially undergoing tissue-specific deconjugation by sulfatases to regenerate the bioactive aglycone at sites of vascular inflammation.
Biosynthesis & Enzymology
The Sulfation Reaction
Upon ingestion, (-)-epicatechin undergoes extensive first-pass metabolism in the enterocytes and liver.[2] The formation of the sulfate conjugate at the C5 position on the A-ring is catalyzed by 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferases.[3][4]
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Enzyme: SULT1A1 (Phenol sulfotransferase) and SULT1A3 (Monoamine sulfotransferase).[3][4][5]
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Regioselectivity:
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SULT1A3 exhibits a strong preference for the 7-OH position of the A-ring due to specific steric constraints in its binding pocket.
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SULT1A1 is more promiscuous and is the primary driver for sulfation at the 3'-OH (B-ring) and 5-OH (A-ring) positions.
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Note: The formation of 3'-O-methyl-epicatechin-5-sulfate suggests a sequential pathway: Methylation by COMT (Catechol-O-methyltransferase) at the 3' position, followed by sulfation at the 5-position by SULT1A1.
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Pathway Diagram (DOT)
The following diagram illustrates the branching metabolic fate of (-)-epicatechin, highlighting the specific pathway to the 5-sulfate.
Figure 1: Branching metabolic pathway of (-)-epicatechin showing the enzymatic origins of the 5-sulfate and methylated 5-sulfate species.
Pharmacokinetics & Transport[6][7]
Plasma Kinetics
In humans, E5S appears in plasma rapidly following ingestion, consistent with small intestinal absorption and metabolism.
| Parameter | Value | Notes |
| Tmax | 1.0 – 2.0 hours | Rapid absorption and conjugation. |
| Cmax | 30 – 50 nM | Lower than 3'-sulfate (~300 nM); highly dependent on dose. |
| Half-life (t1/2) | 1.5 – 3.0 hours | Rapidly cleared via renal excretion. |
| Abundance | Minor/Moderate | Often present as the methylated form (3'-O-Me-EC-5-S). |
Transporter Mechanisms
Unlike the lipophilic aglycone, E5S is a polar anion at physiological pH. It cannot cross cell membranes passively.
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Efflux (Enterocyte/Hepatocyte -> Blood):
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MRPs (Multidrug Resistance Proteins): Specifically MRP2 (ABCC2) and MRP3 (ABCC3) facilitate the basolateral efflux of sulfate conjugates into the portal circulation.
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BCRP (ABCG2): May contribute to apical secretion back into the gut lumen (limiting bioavailability).
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Uptake (Blood -> Kidney/Target Tissue):
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OATs (Organic Anion Transporters): OAT1 (SLC22A6) and OAT3 (SLC22A8) are critical for the uptake of E5S into renal proximal tubule cells for urinary excretion.
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OATPs (Organic Anion Transporting Polypeptides): OATP1B1/1B3 may mediate hepatic re-uptake, though renal clearance dominates.
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Biological Activity: The "Pro-Drug" Hypothesis[8]
The direct biological activity of E5S on endothelial function (e.g., eNOS activation) is significantly lower than that of the aglycone (-)-epicatechin. The sulfate group at the C5 position sterically hinders binding to the putative cell-surface receptor.
Mechanism of Action:
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Circulating Reservoir: E5S serves as a stable, soluble transport form of epicatechin.
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Targeted Deconjugation: At sites of vascular inflammation or within specific tissues (e.g., fibroblasts, macrophages), high expression of Sulfatase-2 (SULF2) or Arylsulfatase A can hydrolyze the sulfate group.
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Local Activation: This releases free (-)-epicatechin locally, which then activates the PI3K/Akt/eNOS pathway to increase Nitric Oxide (NO) production and improve vasodilation.
Experimental Protocols
Chemical Synthesis of Epicatechin-5-Sulfate
Objective: To produce high-purity E5S standard for LC-MS/MS quantification, avoiding the regioselectivity issues of enzymatic synthesis.
Principle: Use of "orthogonally protected" intermediates where the 5-OH is exposed while 3', 4', 3, and 7 positions are benzylated.
Protocol Steps:
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Starting Material: Begin with commercially available (+)-Taxifolin or synthesize protected (-)-epicatechin core.
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Protection: Selectively protect C5-OH with a Methoxymethyl (MOM) group.
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Benzylation: Benzylate all remaining hydroxyl groups (3', 4', 7, 3-OH) using benzyl bromide and K2CO3.
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Deprotection (Selective): Remove the C5-MOM group using mild acid hydrolysis (e.g., HCl/dioxane), leaving benzyl groups intact.
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Sulfation: React the free 5-OH with Sulfur trioxide-trimethylamine complex (SO3·NMe3) in anhydrous DMF at 50°C for 2 hours.
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Global Deprotection: Remove benzyl groups via catalytic hydrogenation (H2, Pd/C) in methanol/THF.
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Purification: Isolate E5S using preparative HPLC (C18 column).
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Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
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Verification: 1H-NMR and HR-MS (m/z 369.028 for [M-H]-).
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Analytical Quantification (LC-MS/MS)
Note: Commercial sulfatases (Helix pomatia) often fail to hydrolyze 5-sulfates efficiently. Direct quantification is required.
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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MRM Transition:
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Precursor: m/z 369.0 (Epicatechin-Sulfate)
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Product: m/z 289.0 (Epicatechin aglycone loss of SO3)
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Retention Time: E5S typically elutes after E7S but before E3'S due to polarity differences.
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References
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Borges, G., et al. (2018). Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. Molecular Aspects of Medicine.[6]
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Ottaviani, J. I., et al. (2012). Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine.
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Zhang, H., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products.
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Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews.
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Kurogi, K., et al. (2011). Sulfation of dietary flavonoids by human sulfotransferases. Xenobiotica.[7]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interactions of green tea catechins with organic anion-transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
